1-Methyl-3-(methylamino)pyrrolidin-2-one
Overview
Description
1-Methyl-3-(methylamino)pyrrolidin-2-one is an organic compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . It is a pyrrolidinone derivative, characterized by a pyrrolidine ring substituted with a methyl group and a methylamino group. This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(methylamino)pyrrolidin-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-2-one with methylamine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is usually purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(methylamino)pyrrolidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles; reactions may require catalysts and are often performed in polar solvents.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with different substituents.
Substitution: Compounds with substituted amino groups.
Scientific Research Applications
1-Methyl-3-(methylamino)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-methyl-3-(methylamino)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications . The compound’s activity is often mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their conformation and function .
Comparison with Similar Compounds
Pyrrolidin-2-one: A simpler analog without the methyl and methylamino substitutions.
3-Iodopyrroles: Compounds with an iodine substituent on the pyrrole ring, used in similar synthetic applications.
Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring system, exhibiting different biological activities.
Uniqueness: 1-Methyl-3-(methylamino)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both a methyl and a methylamino group enhances its versatility in synthetic and research applications .
Properties
IUPAC Name |
1-methyl-3-(methylamino)pyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-7-5-3-4-8(2)6(5)9/h5,7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGKIXYZIBZILH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248282-93-0 | |
Record name | 1-methyl-3-(methylamino)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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